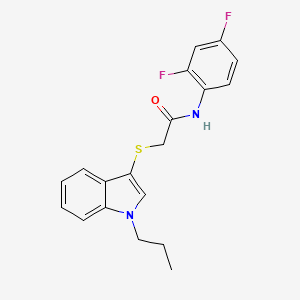

![molecular formula C9H12N2O3S B2809965 2-[(4-Methylphenyl)sulfonyl]acetohydrazide CAS No. 2850-22-8](/img/structure/B2809965.png)

2-[(4-Methylphenyl)sulfonyl]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

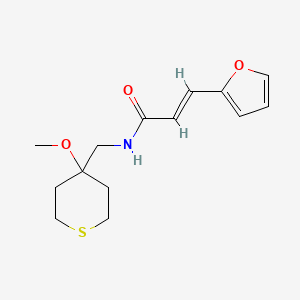

“2-[(4-Methylphenyl)sulfonyl]acetohydrazide” is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 . It is intended for research use only and is not suitable for human or veterinary use.

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis

The molecular structure of “this compound” consists of a sulfonyl group attached to a 4-methylphenyl group and an acetohydrazide group .Applications De Recherche Scientifique

Nonlinear Optical Materials

Research by Naseema et al. (2010) into hydrazones derived from 2-[(4-Methylphenyl)sulfonyl]acetohydrazide revealed their potential as third-order nonlinear optical materials. They investigated the nonlinear optical properties using the single-beam z-scan technique, finding significant two-photon absorption, suggesting these compounds as candidates for optical device applications like optical limiters and switches (Naseema et al., 2010).

Anticancer Activity

Al-Said et al. (2011) synthesized novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives containing the biologically active sulfone moiety from a precursor related to this compound. These compounds demonstrated promising in-vitro anticancer activity against the human breast cancer cell line (MCF7), with some derivatives showing better activity than the reference drug, Doxorubicin (Al-Said et al., 2011).

Anti-inflammatory Applications

Manjula et al. (2011) explored the anti-inflammatory activity of several benzimidazole derivatives synthesized from 2-[(1H-benzimidazol-2yl methyl) sulfanyl)] –N4-(phenylmethylidene) acetohydrazides. Their findings indicated moderate to significant anti-inflammatory effects, suggesting their potential for further development as anti-inflammatory agents (Manjula et al., 2011).

Antimicrobial and Antibacterial Agents

Li et al. (2020) synthesized a series of sulfone derivatives containing a sulfonohydrazide moiety for antibacterial activities against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. Their results showed that some compounds, especially 2-(4-fluorobenzene-1-sulfonyl)-N′-(4-fluorobenzene-1-sulfonyl)acetohydrazide, exhibited superior antibacterial activities, presenting them as effective antibacterial agents (Li et al., 2020).

Mécanisme D'action

Target of Action

The primary target of 2-[(4-Methylphenyl)sulfonyl]acetohydrazide is the cyclooxygenase (COX) enzymes , specifically COX-2 . COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.

Mode of Action

This compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the COX-2 enzyme . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. The downstream effects include reduced inflammation and pain signaling.

Pharmacokinetics

The compound’s molecular weight of228.27 suggests it may have favorable pharmacokinetic properties, as molecules under 500 Daltons typically have good absorption and distribution.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-2 . This leads to a decrease in inflammation and pain signaling. The compound also exhibits antimicrobial activity, making it a potential candidate for treating infections accompanied by inflammation .

Propriétés

IUPAC Name |

2-(4-methylphenyl)sulfonylacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-7-2-4-8(5-3-7)15(13,14)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCKVRCJOYCWCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Methyl-1-(phenylsulfanyl)propyl]furan](/img/structure/B2809888.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2809889.png)

![2-(1-cyclopentyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2809897.png)

![Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate](/img/structure/B2809900.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2809902.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2809904.png)